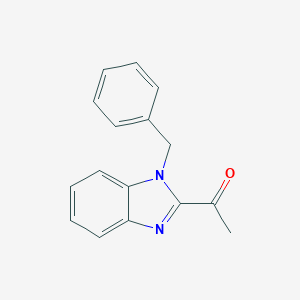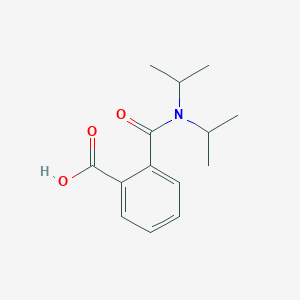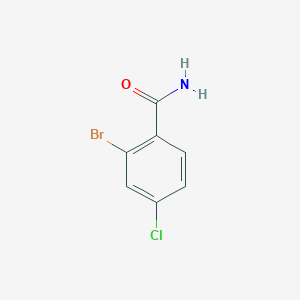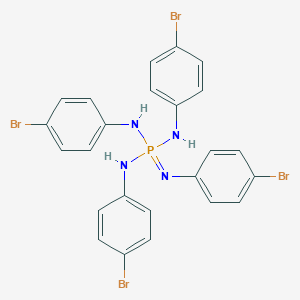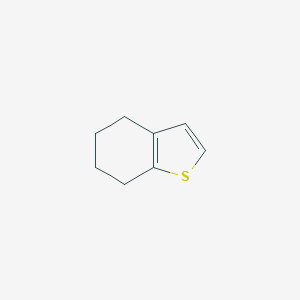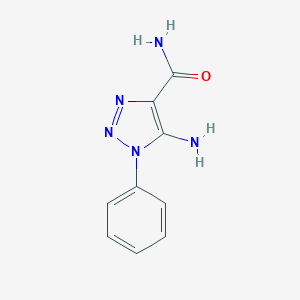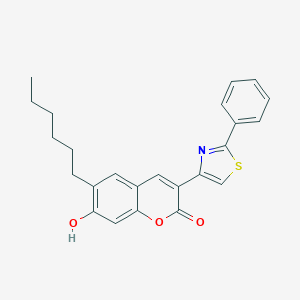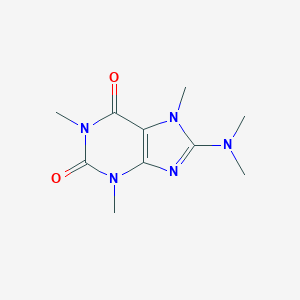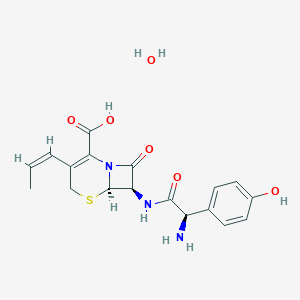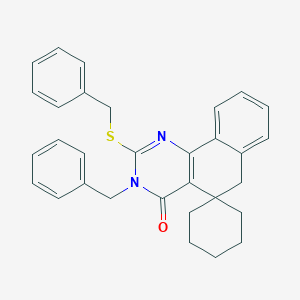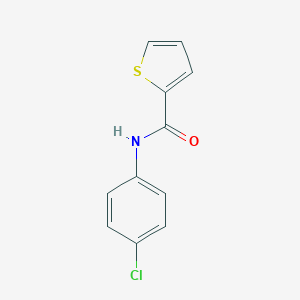
N-(4-chlorophenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)thiophene-2-carboxamide, also known as CPTC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPTC belongs to the class of thiophene derivatives, which have been widely studied for their diverse pharmacological properties.
作用機序
The mechanism of action of N-(4-chlorophenyl)thiophene-2-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways. N-(4-chlorophenyl)thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by N-(4-chlorophenyl)thiophene-2-carboxamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(4-chlorophenyl)thiophene-2-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
N-(4-chlorophenyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)thiophene-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-chlorophenyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for several inflammatory and oxidative stress-related diseases. In vivo studies have shown that N-(4-chlorophenyl)thiophene-2-carboxamide reduces tumor growth in animal models of cancer and improves the survival of animals with cancer.
実験室実験の利点と制限
One of the advantages of using N-(4-chlorophenyl)thiophene-2-carboxamide in lab experiments is its high purity, which can be easily obtained using the synthesis method described above. N-(4-chlorophenyl)thiophene-2-carboxamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using N-(4-chlorophenyl)thiophene-2-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals. This limitation can be overcome by using suitable solvents or by formulating N-(4-chlorophenyl)thiophene-2-carboxamide into a more soluble derivative.
将来の方向性
Several future directions for the research on N-(4-chlorophenyl)thiophene-2-carboxamide can be identified. One of the directions is to study the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)thiophene-2-carboxamide in animals and humans. This will provide valuable information on the absorption, distribution, metabolism, and excretion of N-(4-chlorophenyl)thiophene-2-carboxamide and its potential toxicity. Another direction is to explore the use of N-(4-chlorophenyl)thiophene-2-carboxamide as a combination therapy with other anti-cancer agents or as a sensitizer to radiotherapy. This may enhance the efficacy of N-(4-chlorophenyl)thiophene-2-carboxamide and reduce the risk of drug resistance. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the anti-cancer and anti-inflammatory effects of N-(4-chlorophenyl)thiophene-2-carboxamide. This will provide a better understanding of the mechanism of action of N-(4-chlorophenyl)thiophene-2-carboxamide and may lead to the discovery of new therapeutic targets.
合成法
The synthesis of N-(4-chlorophenyl)thiophene-2-carboxamide involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-chlorophenyl)thiophene-2-carboxamide. This synthesis method has been reported in several research articles and has been shown to yield high purity N-(4-chlorophenyl)thiophene-2-carboxamide.
科学的研究の応用
N-(4-chlorophenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(4-chlorophenyl)thiophene-2-carboxamide is its use as an anti-cancer agent. Several studies have shown that N-(4-chlorophenyl)thiophene-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-chlorophenyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for several inflammatory and oxidative stress-related diseases.
特性
CAS番号 |
15950-35-3 |
|---|---|
製品名 |
N-(4-chlorophenyl)thiophene-2-carboxamide |
分子式 |
C11H8ClNOS |
分子量 |
237.71 g/mol |
IUPAC名 |
N-(4-chlorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8ClNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |
InChIキー |
WLTROZHZCWIOKG-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



